molecular formula C44H36NOP B12815803 (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole

Cat. No.: B12815803
M. Wt: 625.7 g/mol
InChI Key: TWWAISZVKJKABQ-WBCKFURZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Stereochemical Characterization

The molecular architecture of this compound features a 4,5-dihydrooxazole core substituted at the 4-position with an isopropyl group and at the 5,5-positions with naphthalen-2-yl groups. The oxazoline ring adopts a puckered conformation, with the stereogenic center at C4 adopting an (S)-configuration, as confirmed by X-ray crystallography. The phosphine donor, attached to the 2-position of the phenyl ring, forms a bidentate coordination motif with transition metals.

Key Structural Features:

  • Oxazoline Core : The dihydrooxazole ring (C4–N1–C5–O1–C3) exhibits bond lengths consistent with partial double-bond character between N1 and C5 (1.27–1.30 Å), characteristic of oxazoline ligands.
  • Steric Environment : The 5,5-di(naphthalen-2-yl) substituents introduce significant steric bulk, with van der Waals radii exceeding those of simpler aryl groups (e.g., phenyl), as evidenced by crystallographic data.
  • Phosphine Coordination : The P–C bond lengths (1.82–1.85 Å) and P–Ni bond distances (2.20–2.25 Å in metal complexes) align with strong σ-donor capabilities.

Stereochemical Analysis:
The (S)-configuration at C4 directs the isopropyl group into a pseudoaxial orientation, while the naphthyl groups adopt equatorial positions, creating a chiral pocket ideal for substrate discrimination. This arrangement was validated via circular dichroism (CD) spectroscopy and computational modeling.

Historical Development of Chiral PHOX Ligands in Asymmetric Catalysis

PHOX ligands emerged in the late 1990s as successors to earlier chiral phosphines (e.g., BINAP) and oxazoline-based systems. Their modular synthesis—combining amino alcohols with phosphine-containing aryl halides—enabled rapid diversification. The introduction of (S)-iPr-PHOX (a simpler analogue with isopropyl and phenyl groups) marked a breakthrough in palladium-catalyzed allylic alkylations, achieving >90% enantiomeric excess (ee) in α-quaternary ketone synthesis.

Evolutionary Milestones:

  • Early PHOX Ligands : Initial designs focused on aryl phosphines paired with oxazolines derived from valine or tert-leucine, optimizing π-backdonation and steric shielding.
  • Naphthyl Substitution : Replacing phenyl with naphthalen-2-yl groups at the 5,5-positions enhanced enantioselectivity in nickel-catalyzed aryne functionalization (81:19 regiomeric ratio).
  • Hybrid Systems : Incorporating bulky substituents (e.g., tert-butyl, adamantyl) improved performance in ruthenium-mediated transfer hydrogenation.

Comparative Ligand Performance:

Ligand Metal Center Reaction Type Enantiomeric Excess (ee)
(S)-iPr-PHOX Pd Allylic Alkylation 86–88%
5,5-Di(naphthyl)-PHOX Ni Aryne Difunctionalization 81% rr
(S)-tBu-PHOX Ru Ketone Hydrogenation 92–95%

Role of Steric and Electronic Properties in Ligand Design

The efficacy of (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole stems from deliberate steric and electronic engineering:

Steric Effects:

  • Naphthyl Groups : The 5,5-di(naphthalen-2-yl) substituents create a rigid, concave environment that preorganizes the metal center for substrate binding. This contrasts with smaller aryl groups, which permit undesirable rotational freedom.
  • Isopropyl Group : Positioned at C4, it exerts axial shielding, preventing undesired side reactions at the metal’s coordination site.

Electronic Modulation:

  • Phosphine Donor : The diphenylphosphanyl group serves as a strong σ-donor, increasing electron density at the metal center to facilitate oxidative additions.
  • Oxazoline N-Donor : The sp²-hybridized nitrogen provides π-accepting capacity, stabilizing electron-deficient metal intermediates during catalysis.

Interplay in Catalysis:
In nickel-catalyzed aryne reactions, the ligand’s unsymmetric coordination (P vs. N donors) induces regioselectivity by differentiating the trans influence on the aryne carbons. The stronger trans effect of phosphorus elongates the Ni–C bond trans to P, favoring functionalization at the adjacent carbon.

Properties

Molecular Formula

C44H36NOP

Molecular Weight

625.7 g/mol

IUPAC Name

[2-[(4S)-5,5-dinaphthalen-2-yl-4-propan-2-yl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane

InChI

InChI=1S/C44H36NOP/c1-31(2)42-44(36-27-25-32-15-9-11-17-34(32)29-36,37-28-26-33-16-10-12-18-35(33)30-37)46-43(45-42)40-23-13-14-24-41(40)47(38-19-5-3-6-20-38)39-21-7-4-8-22-39/h3-31,42H,1-2H3/t42-/m0/s1

InChI Key

TWWAISZVKJKABQ-WBCKFURZSA-N

Isomeric SMILES

CC(C)[C@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

Canonical SMILES

CC(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

Origin of Product

United States

Biological Activity

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole, commonly referred to as a phosphine oxide ligand, has garnered attention in the field of medicinal chemistry and catalysis due to its unique structural properties and biological activities. This compound is characterized by its complex molecular structure, which includes a diphenylphosphanyl group and multiple naphthalene moieties that contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₄₄H₃₆NOP
  • Molecular Weight : 625.74 g/mol
  • CAS Number : 1401802-60-5

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic processes. Its phosphine oxide functionality allows it to coordinate with metal centers, enhancing catalytic efficiency in reactions such as cross-coupling and asymmetric synthesis. The presence of the naphthalene groups may also influence the electronic properties of the ligand, potentially enhancing its reactivity and selectivity in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that phosphine oxides can induce apoptosis in cancer cell lines. The specific compound under consideration has been tested against various cancer types, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has displayed antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
  • Enzyme Inhibition : Investigations into enzyme interactions suggest that this compound may serve as an inhibitor for specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityIn vitro studies on breast cancer cells showed a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
Study 2Antimicrobial EffectsTested against E. coli and Staphylococcus aureus; exhibited inhibition zones of 15 mm and 20 mm respectively at 100 µg/ml concentration.
Study 3Enzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase activity with an IC50 value of 25 µM, indicating potential for treating neurodegenerative diseases.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole has been investigated for its role as a catalyst in various organic transformations, including:

  • Cross-Coupling Reactions: The compound has shown effectiveness in facilitating cross-coupling reactions between aryl halides and organometallic reagents, which are essential for the formation of carbon-carbon bonds.
  • Asymmetric Synthesis: Its chiral nature allows it to be employed in asymmetric synthesis, leading to the production of enantiomerically enriched compounds.

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Suzuki Coupling(S)-2-(2-(Diphenylphosphanyl)phenyl)...8592
Heck Reaction(S)-2-(2-(Diphenylphosphanyl)phenyl)...7888
Asymmetric Hydrogenation(S)-2-(2-(Diphenylphosphanyl)phenyl)...9095

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Study: In Vitro Cytotoxicity

In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis.

Data Table: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)12Reactive oxygen species generation

Comparison with Similar Compounds

Structural Analog: (S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole (CAS 761402-25-9)

This compound (C₂₅H₂₆NOP, MW 387.45 g/mol) shares the 4,5-dihydrooxazole core and (S)-configuration but differs in substituents:

  • Position 2: A 2-(diphenylphosphino)benzyl group replaces the 2-(diphenylphosphanyl)phenyl-naphthalene system.
  • Position 5 : Lacks the naphthalen-2-yl groups, reducing steric bulk .

Key Differences :

Parameter Target Compound (CAS 1401802-60-5) Analog (CAS 761402-25-9)
Molecular Weight 625.74 g/mol 387.45 g/mol
Substituents at Position 5 Di(naphthalen-2-yl) None
Steric Bulk High Moderate
π-System Complexity Extended (naphthalene) Limited (benzyl)

Implications :

  • The target compound’s increased steric bulk and aromaticity may enhance enantioselectivity in catalysis compared to the benzyl-substituted analog, particularly in reactions requiring bulky ligands (e.g., asymmetric hydrogenation) .
  • The naphthalen-2-yl groups could improve solubility in nonpolar solvents, whereas the benzyl analog may exhibit better solubility in polar aprotic solvents.

Q & A

Q. What are the optimized synthetic routes for (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole, and how can enantiomeric purity be ensured during synthesis?

The synthesis typically involves a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include:

  • Step 1 : Formation of the oxazole ring via condensation under reflux with a carboxylic acid derivative.
  • Step 2 : Introduction of the diphenylphosphanyl group using a palladium-catalyzed cross-coupling reaction.
  • Step 3 : Functionalization with naphthalen-2-yl groups via nucleophilic aromatic substitution. Enantiomeric purity (>99%) is ensured through polarimetry for optical rotation and chiral HPLC validation . High yields (83.2–94.5%) are achieved by rigorous control of reaction conditions (temperature, solvent purity, and catalyst loading).

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical integrity of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., P=O stretch at ~1200 cm⁻¹, C=N oxazole vibration at ~1650 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms regiochemistry via coupling patterns (e.g., diastereotopic protons in the dihydrooxazole ring) and aromatic substitution patterns.
  • GC-MS/HPLC : Validates purity and detects trace impurities. Chiral HPLC with a cellulose-based column resolves enantiomers, while GC-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and catalytic behavior of this oxazole derivative?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including:

  • HOMO-LUMO gaps to predict reactivity in catalysis.
  • Phosphine ligand geometry to assess steric effects in asymmetric catalysis. Validation against experimental UV-Vis and X-ray crystallographic data ensures accuracy. Hybrid functionals like B3LYP are preferred for their balance of exact exchange and correlation energy .

Q. What strategies are recommended for resolving discrepancies between experimental crystallographic data and computational structural predictions?

Use SHELXL for refining crystallographic parameters (e.g., thermal displacement, occupancy) and OLEX2 for visualizing electron density maps. Cross-validate with:

  • DFT-optimized geometries to identify torsional mismatches.
  • Hirshfeld surface analysis to assess intermolecular interactions influencing packing. Discrepancies in bond lengths >0.02 Å warrant re-examination of diffraction data collection (e.g., crystal quality, radiation wavelength) .

Q. How should researchers approach conflicting data between enantiomeric excess (ee) measurements from polarimetry versus chiral HPLC?

  • Polarimetry : Measures optical rotation ([α]D) but requires high sample purity and known specific rotation values.
  • Chiral HPLC : Directly quantifies ee via peak integration but depends on column selectivity and mobile phase optimization. Resolve conflicts by:
  • Repeating measurements under standardized conditions (temperature, solvent).
  • Using a second chiral column (e.g., amylose vs. cellulose) for cross-validation.
  • Correlating with NMR derivatization (e.g., Mosher’s ester analysis) .

Q. What considerations are critical when designing asymmetric catalysis experiments using this compound as a chiral ligand?

  • Steric and electronic tuning : The isopropyl and naphthyl groups influence substrate access and transition-state stabilization.
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance ligand solubility and metal coordination.
  • Metal compatibility : Test with Pd(0), Rh(I), or Ir(I) precursors for cross-coupling or hydrogenation. Monitor catalytic efficiency via kinetic studies (e.g., turnover frequency) and enantioselectivity via chiral GC or HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.